molecular formula C24H24N4O3 B6580982 1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide CAS No. 1207018-16-3

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No. B6580982
CAS RN: 1207018-16-3
M. Wt: 416.5 g/mol
InChI Key: SXOZKCGRDVUKBY-UHFFFAOYSA-N
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Description

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide, commonly referred to as CQPPC, is a synthetic compound with a variety of scientific applications. It was first synthesized in 1985 for its use as a potential anti-inflammatory drug, and has since been used in various studies for its various biochemical and physiological effects. CQPPC has been studied for its anti-inflammatory, anti-tumor, anti-oxidative, anti-microbial, and anti-cancer properties. In addition, CQPPC has also been studied for its potential use as an anti-fungal agent, a neuroprotective agent, and a potential therapeutic agent for various neurological disorders.

Scientific Research Applications

CQPPC has been studied for its potential applications in a variety of scientific research areas. For example, CQPPC has been studied for its potential use as an anti-inflammatory drug, an anti-tumor agent, an anti-oxidative agent, an anti-microbial agent, and an anti-cancer agent. In addition, CQPPC has also been studied for its potential use as an anti-fungal agent, a neuroprotective agent, and a potential therapeutic agent for various neurological disorders.

Mechanism of Action

The mechanism of action of CQPPC is not yet fully understood. However, it is believed that CQPPC may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, CQPPC has also been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) and is associated with inflammation.
Biochemical and Physiological Effects
CQPPC has been studied for its potential effects on a variety of biochemical and physiological processes. For example, CQPPC has been shown to inhibit the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes. In addition, CQPPC has also been shown to inhibit the production of ROS, which are associated with inflammation. Furthermore, CQPPC has also been shown to inhibit the growth of certain types of cancer cells, as well as to reduce the levels of certain biomarkers associated with cancer.

Advantages and Limitations for Lab Experiments

The use of CQPPC in laboratory experiments has several advantages. For example, CQPPC is relatively easy to synthesize, and is relatively stable in aqueous solutions. In addition, CQPPC is also relatively non-toxic, making it safe for use in laboratory experiments. However, there are also some limitations to using CQPPC in laboratory experiments. For example, CQPPC is not very soluble in organic solvents, making it difficult to use in certain types of experiments. In addition, the effects of CQPPC on certain biochemical and physiological processes may vary depending on the concentration of the compound used.

Future Directions

There are a number of potential future directions for the use of CQPPC. For example, further research could be conducted to explore the potential therapeutic effects of CQPPC on various neurological disorders. In addition, further research could be conducted to explore the potential effects of CQPPC on the growth of various types of cancer cells. Furthermore, further research could be conducted to explore the potential effects of CQPPC on the production of ROS, as well as to explore the potential effects of CQPPC on the production of pro-inflammatory molecules. Finally, further research could be conducted to explore the potential effects of CQPPC on the activity of NADPH oxidase.

Synthesis Methods

The synthesis of CQPPC begins with the condensation of 4-aminobenzoic acid and 2-cyanoquinoline in aqueous acetic acid. This reaction produces 4-aminobenzoic acid-2-cyanoquinoline, which is then reacted with 2,4-dimethoxyphenylpiperidine-4-carboxylic acid in the presence of sodium hydroxide. This reaction forms the desired product, 1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide.

properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-30-18-7-8-21(22(13-18)31-2)27-24(29)16-9-11-28(12-10-16)23-17(14-25)15-26-20-6-4-3-5-19(20)23/h3-8,13,15-16H,9-12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOZKCGRDVUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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